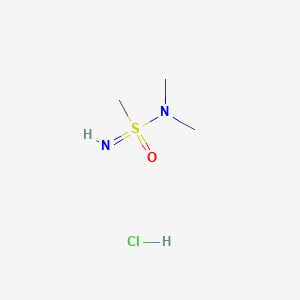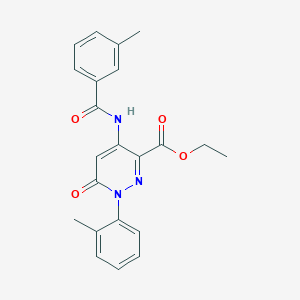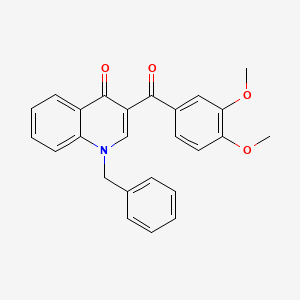
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinases CHK1 and CHK2. These kinases are involved in the regulation of the cell cycle and DNA damage response pathways, making CCT137690 a promising tool for studying these processes.
Scientific Research Applications
Tautomery and Acid-Base Properties
- The study of the structural, tautomeric, and acid-base properties of similar compounds (like 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione) using spectroscopies and potentiometry provides insight into the behavior of such compounds in solution. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various fields including material science and pharmaceuticals (Mahmudov et al., 2011).
Formation of 1,2-Dioxanes
- Research on the reactions of similar compounds (like 1,1-diphenylethene) with manganese(III) to form 1,2-dioxanes reveals important synthetic pathways. Such studies contribute to the development of new synthetic methods for creating complex organic compounds, which can be useful in creating new materials or drugs (Nishino et al., 1991).
Synthesis of Substituted Furans and Related Derivatives
- The synthesis of 3-methylthio-substituted furans and related derivatives from compounds like 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione highlights the potential for creating novel organic molecules. These findings are significant for developing new pharmaceuticals or materials with unique properties (Yin et al., 2008).
Nanomorphology Control in Solar Cells
- Studies on controlling the nanomorphology of the active layer in solar cells using high boiling-point solvents demonstrate applications in renewable energy technology. Research in this area contributes to the development of more efficient and cost-effective solar cells (Aïch et al., 2012).
Photo Redox Mediated Synthesis
- Research on the photo redox mediated synthesis of 1,4-diphenyl substituted butane 1,4-dione, an important compound in heterocyclic and natural product chemistry, opens up new avenues in the field of organic synthesis. This method is economical and scalable, which is crucial for industrial applications (Das et al., 2016).
CC Bond Cleavage in Arylhydrazones
- Studies on the regioselective carbon-carbon bond cleavage in arylhydrazones of similar compounds (like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones) contribute to the understanding of reaction mechanisms in organic chemistry. This knowledge is vital for the design of new synthetic routes in pharmaceuticals and material science (Solhnejad et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-15-5-3-14(4-6-15)16(22)7-8-19(23)21-10-9-18(25-13-11-21)17-2-1-12-24-17/h1-6,12,18H,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNBGKNNVKBZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)
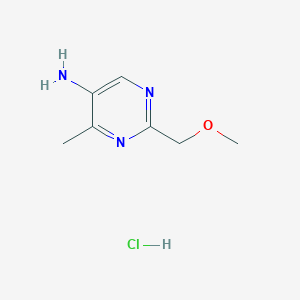
![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)

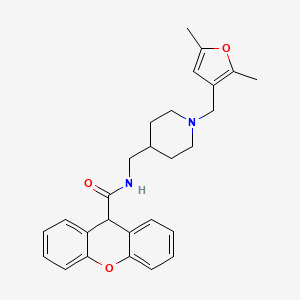
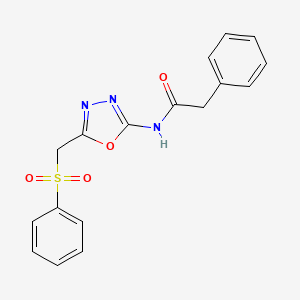

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
